3-amino-N-benzyl-4-chloro-N-methylbenzamide
Description
3-Amino-N-benzyl-4-chloro-N-methylbenzamide (CAS: 1016704-57-6) is a benzamide derivative with the molecular formula C₁₅H₁₅ClN₂O and a molecular weight of 274.75 g/mol . Its structure features:
- A 3-amino group on the benzamide ring.
- A 4-chloro substituent para to the amino group.
- N-Benzyl and N-methyl groups on the amide nitrogen.
Properties
IUPAC Name |
3-amino-N-benzyl-4-chloro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-18(10-11-5-3-2-4-6-11)15(19)12-7-8-13(16)14(17)9-12/h2-9H,10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMQRFOAMBALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-4-chloro-N-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Formation of the benzamide core by reacting with an appropriate acyl chloride.
Substitution: Introduction of the chloro and methyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-benzyl-4-chloro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and aluminum chloride (AlCl3) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzamides, while reduction can produce dechlorinated benzamides .
Scientific Research Applications
3-amino-N-benzyl-4-chloro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-amino-N-benzyl-4-chloro-N-methylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formulas.
Functional Group Impact on Properties
Amino vs. Nitro Groups
- 3-Amino Group (Target Compound): Acts as an electron-donating group, increasing aromatic ring reactivity for electrophilic substitution. Enhances solubility in polar solvents via hydrogen bonding .
- Nitro Group (e.g., 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide):
Chloro Substituent
- Present in all compared compounds.
- 4-Chloro Position (Target Compound): Deactivates the aromatic ring but directs further substitution to ortho/para positions.
N-Substituents
Biological Activity
3-amino-N-benzyl-4-chloro-N-methylbenzamide is an organic compound with the molecular formula C15H15ClN2O and a molecular weight of 274.75 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.
The synthesis of this compound typically involves several steps, including nitration, reduction, acylation, and substitution reactions. The compound can undergo various chemical reactions such as oxidation and reduction, which may alter its biological activity significantly.
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially binding to enzymes or receptors. This binding alters their activity, leading to various biological effects. The exact pathways depend on the specific application context .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its effects on cancer cell lines, particularly those associated with breast cancer. The compound has shown the ability to induce apoptosis in MDA-MB-231 cells, evidenced by a marked increase in annexin V-FITC positive apoptotic cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.93 | Induces apoptosis via annexin V-FITC |
| Other Cancer Lines | Varies | Potential inhibition of growth factors |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has demonstrated activity against various bacterial strains, suggesting potential as a lead compound in developing new antibiotics.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 20 µg/mL |
| Pseudomonas spp. | 25 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of this compound in laboratory settings:
- Study on MDA-MB-231 Cells : This study observed a significant increase in apoptotic cells when treated with varying concentrations of the compound, demonstrating its potential as an anticancer agent.
- Antimicrobial Evaluation : A series of tests against pathogenic bacteria indicated that this compound could inhibit bacterial growth effectively, suggesting further exploration for therapeutic applications.
Q & A
Q. What are the standard synthetic routes for preparing 3-amino-N-benzyl-4-chloro-N-methylbenzamide, and how can reaction conditions be optimized?
The compound is typically synthesized via amidation reactions between benzyl-methylamine derivatives and substituted benzoyl chlorides. Key steps include:
- Acylation : Reacting 4-chloro-3-aminobenzoic acid derivatives with N-benzyl-N-methylamine in the presence of coupling agents (e.g., trichloroisocyanuric acid) under inert conditions .
- Purification : Column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures to isolate the product .
- Optimization : Adjusting stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and catalysts (e.g., sodium pivalate) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- 1H/13C NMR : Confirm amide bond formation (δ ~7.5–8.5 ppm for aromatic protons) and N-methyl/benzyl groups (δ ~3.0–4.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- UV-Vis : Assess electronic transitions for functional group identification . Contradictions are resolved by cross-referencing with X-ray crystallography (e.g., SHELXL refinement ) or repeating experiments under controlled humidity/temperature .
Q. What safety protocols are essential when handling this compound during synthesis?
- Hazard Analysis : Conduct risk assessments for reagents (e.g., acyl chlorides, sodium carbonate) using guidelines from Prudent Practices in the Laboratory .
- Mutagenicity : Ames II testing revealed low mutagenic risk, but use fume hoods and PPE due to structural analogs’ toxicity .
- Storage : Store in airtight containers at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- X-ray Diffraction : Single-crystal analysis (e.g., orthorhombic P212121 space group) reveals bond lengths/angles and confirms planarity of the benzamide core .
- SHELX Software : Use SHELXL for refinement (R factor < 0.05) and SHELXD for phase determination in twinned crystals .
- Electron Density Maps : Identify chlorine and methyl group orientations to model steric effects .
Q. What strategies address low yields in large-scale synthesis, and how are by-products characterized?
- Scale-Up Challenges : Poor solubility in polar solvents (e.g., acetonitrile) can limit yields. Use mixed solvents (e.g., DCM/EtOAc) or microwave-assisted synthesis for faster kinetics .
- By-Product Analysis : LC-MS and TLC monitor side reactions (e.g., over-chlorination). Recrystallization or preparative HPLC isolates impurities for structural identification .
Q. How does the compound interact with bacterial enzymes like acps-pptase, and what computational methods validate these mechanisms?
- Target Validation : Docking studies (AutoDock Vina) predict binding to acps-pptase active sites, disrupting lipid A biosynthesis in Gram-negative bacteria .
- Enzyme Assays : Measure IC50 values via fluorescence-based kinetics. Compare with control inhibitors (e.g., triclosan) .
- MD Simulations : Assess binding stability (GROMACS) over 100 ns trajectories to confirm competitive inhibition .
Q. What methodologies reconcile discrepancies in mutagenicity data between Ames testing and in vivo models?
- Ames II Assay : Use Salmonella strains TA98/TA100 with metabolic activation (S9 fraction) for preliminary screening .
- In Vivo Follow-Up : Conduct micronucleus tests in rodent models to assess chromosomal damage. Discrepancies may arise from metabolic differences; use isotopic labeling (14C) to track metabolite pathways .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
